- Macroreticular POLITAG-Pd(0) for the waste minimized hydrogenation/reductive amination of phenols using formic acid as hydrogen source, Catalysis Today, 2023, 424,

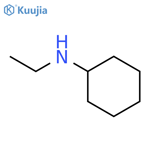

Cas no 91-65-6 (Cyclohexanamine,N,N-diethyl-)

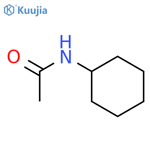

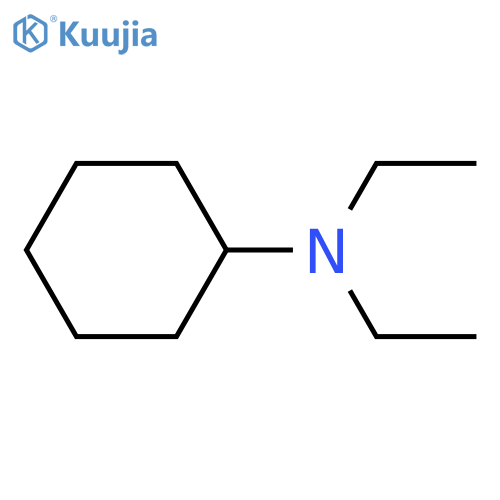

Cyclohexanamine,N,N-diethyl- structure

Nome del prodotto:Cyclohexanamine,N,N-diethyl-

Cyclohexanamine,N,N-diethyl- Proprietà chimiche e fisiche

Nomi e identificatori

-

- Cyclohexanamine,N,N-diethyl-

- N,N-Diethylcyclohexylamine

- N,N-diethylcyclohexanamine

- Cyclohexanamine,N,N-diethyl

- Cyclohexylamine,N,N-diethyl

- Cyclohexyldiethylamine

- diethyl cyclohexyl amine

- diethylaminocyclohexane

- EINECS 202-087-2

- trans-2-(N,N-diethylamino)cyclohexane

- Cyclohexylamine, N,N-diethyl- (6CI, 7CI, 8CI)

- N,N-Diethylcyclohexanamine (ACI)

- Diethylcyclohexylamine

- N-Cyclohexyl-N,N-diethylamine

- NSC 5313

- NSC-5313

- NSC5313

- DB-057268

- Q27291272

- AKOS015838657

- N,N-Diethyl cyclohexyl amine

- Cyclohexylamine, N,N-diethyl-(6CI,7CI,8CI)

- Cyclohexanamine, N,N-diethyl-

- UTV19LFB58

- Cyclohexanamine,N-diethyl-

- 91-65-6

- D0484

- DTXSID6021799

- NCGC00255346-01

- D82000

- Tox21_301799

- CS-0152031

- DTXCID801799

- TimTec1_000138

- Cyclohexylamine, N,N-diethyl-

- MFCD00003847

- NS00039403

- CHEMBL3182110

- LS-13901

- N,N-Diethylcyclohexanamine #

- NCGC00175428-01

- UNII-UTV19LFB58

- SCHEMBL150343

- Cyclohexylamine,N-diethyl-

- CAS-91-65-6

-

- MDL: MFCD00003847

- Inchi: 1S/C10H21N/c1-3-11(4-2)10-8-6-5-7-9-10/h10H,3-9H2,1-2H3

- Chiave InChI: CIXSDMKDSYXUMJ-UHFFFAOYSA-N

- Sorrisi: N(C1CCCCC1)(CC)CC

Proprietà calcolate

- Massa esatta: 155.16700

- Massa monoisotopica: 155.167399674g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 11

- Conta legami ruotabili: 3

- Complessità: 91

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- Superficie polare topologica: 3.2Ų

- XLogP3: 2.8

- Conta Tautomer: niente

Proprietà sperimentali

- Colore/forma: Liquido oleoso da incolore a giallo. Ha un odore speciale. È facile ossidare e cambiare colore in aria e luce solare. Può volatilizzare con vapore acqueo

- Densità: 0,84 g/cm3

- Punto di ebollizione: 193°C(lit.)

- Punto di infiammabilità: 57°C

- Indice di rifrazione: n20/D 1.4562(lit.)

- PSA: 3.24000

- LogP: 2.66090

- Solubilità: Solubile in etanolo \ benzene, leggermente solubile in acqua. A 12 ℃, 1g di prodotto è solubile in 70ml di acqua, leggermente solubile in etanolo \ etere e cloroformio

Cyclohexanamine,N,N-diethyl- Informazioni sulla sicurezza

-

Simbolo:

- Prompt:pericoloso

- Dichiarazione di pericolo: H226-H314

- Dichiarazione di avvertimento: P210-P233-P240-P241+P242+P243-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501

- Numero di trasporto dei materiali pericolosi:2734

- Codice categoria di pericolo: 34-20/21/22

- Istruzioni di sicurezza: S26; S36/37/39; S45; S27; S16

- RTECS:GU5830125

-

Identificazione dei materiali pericolosi:

- Gruppo di imballaggio:II

- Termine di sicurezza:8

- Classe di pericolo:8

- PackingGroup:II

- Frasi di rischio:R34; R20/21/22

Cyclohexanamine,N,N-diethyl- Dati doganali

- CODICE SA:2921300090

- Dati doganali:

Codice doganale cinese:

2921300090Panoramica:

2921300090 Altri anelli (alcano, alcene, terpene) Monoammina o poliamina (compresi i suoi derivati e i loro sali). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

2921300090 altre mono o poliammine ciclaniche, cicliche o ciclotherpeniche e loro derivati; i loro sali. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

Cyclohexanamine,N,N-diethyl- Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM344662-25g |

N,N-Diethylcyclohexylamine |

91-65-6 | 95%+ | 25g |

$80 | 2024-07-20 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0484-25ML |

N,N-Diethylcyclohexylamine |

91-65-6 | >98.0%(GC)(T) | 25ml |

¥250.00 | 2024-04-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N29670-1g |

N,N-diethylcyclohexanamine |

91-65-6 | 98% | 1g |

¥53.0 | 2024-07-19 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0484-500ML |

N,N-Diethylcyclohexylamine |

91-65-6 | >98.0%(GC)(T) | 500ml |

¥1590.00 | 2024-04-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-QH234-25ml |

Cyclohexanamine,N,N-diethyl- |

91-65-6 | 98% | 25ml |

411.0CNY | 2021-08-06 | |

| abcr | AB141598-25 ml |

N,N-Diethylcyclohexylamine, 98%; . |

91-65-6 | 98% | 25 ml |

€44.90 | 2024-04-15 | |

| 1PlusChem | 1P003T0A-1g |

N,N-DIETHYLCYCLOHEXYLAMINE |

91-65-6 | 98% | 1g |

$7.00 | 2025-02-20 | |

| A2B Chem LLC | AB76762-25g |

N,N-Diethylcyclohexylamine |

91-65-6 | 98% | 25g |

$28.00 | 2024-05-20 | |

| 1PlusChem | 1P003T0A-5g |

N,N-DIETHYLCYCLOHEXYLAMINE |

91-65-6 | 98% | 5g |

$13.00 | 2025-02-20 | |

| Aaron | AR003T8M-100g |

N,N-Diethylcyclohexylamine |

91-65-6 | 98% | 100g |

$86.00 | 2025-01-22 |

Cyclohexanamine,N,N-diethyl- Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Formic acid Catalysts: 2135689-52-8 (reaction products with 3,3-bis(1 H-imidazol-1-yl)propan-1-ol, and pall…) Solvents: Water ; 16 h, 90 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Alumina , Palladium hydride (Al2O3-supported)

Riferimento

- N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts, RSC Advances, 2016, 6(111), 109702-109705

Synthetic Routes 3

Condizioni di reazione

1.1 Catalysts: (Acetato-κO)(acetato-κO,κO′)[1,1′-bis[bis(1-methylethyl)phosphino-κP]ferrocene]c… ; 21 h, 78 °C

Riferimento

- Mild N-Alkylation of Amines with Alcohols Catalyzed by the Acetate Ru(OAc)2(CO)(DiPPF) Complex, Chemistry - A European Journal, 2017, 23(58), 14416-14419

Synthetic Routes 4

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Alumina , Palladium hydride (Al2O3-supported) Solvents: Hexane ; 3 h, 1 atm, 50 °C

2.1 Reagents: Hydrogen Catalysts: Alumina , Palladium hydride (Al2O3-supported)

2.1 Reagents: Hydrogen Catalysts: Alumina , Palladium hydride (Al2O3-supported)

Riferimento

- N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts, RSC Advances, 2016, 6(111), 109702-109705

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Lithium hydroxide , Nickel Solvents: Ethanol

Riferimento

- Synthesis of N,N-dialkylcyclohexyl(methylcyclohexyl)amines, Russian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 1999, 69(4), 632-636

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Tris(acetylacetonato)ruthenium , 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… , Bis(trifluoromethanesulfonyl)imide Solvents: Tetrahydrofuran , Butyl ether ; 1 bar → 60 bar, rt; 18 h, 60 bar, 160 °C; 60 bar → 1 bar, 160 °C → 0 °C

Riferimento

- Catalytic N-Alkylation of Amines Using Carboxylic Acids and Molecular Hydrogen, Journal of the American Chemical Society, 2015, 137(42), 13580-13587

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: (T-4)-(N,N-Diethylethanamine)trihydroboron ; rt; 24 h, 60 °C

Riferimento

- Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant, Chemical Communications (Cambridge, 2021, 57(69), 8588-8591

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Isopropanol

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Sodium borohydride in reductive amination reactions, Pharmaceutical Chemistry Journal (Translation of Khimiko-Farmatsevticheskii Zhurnal), 2000, 34(2), 76-78

Synthetic Routes 12

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Zinc chloride , Sodium cyanoborohydride Solvents: Methanol

Riferimento

- Reductive aminations of carbonyl compounds with borohydride and borane reducing agents, Organic Reactions (Hoboken, 2002, 59,

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Alumina , Palladium hydride (Al2O3-supported) Solvents: Hexane ; 10 h, 1 atm, 70 °C

Riferimento

- N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts, RSC Advances, 2016, 6(111), 109702-109705

Synthetic Routes 17

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 40 h, 20 °C

Riferimento

- Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines, Organic & Biomolecular Chemistry, 2012, 10(2), 293-304

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: Zinc chloride , Sodium cyanoborohydride Solvents: Diethyl ether

2.1 Reagents: Zinc chloride , Sodium cyanoborohydride Solvents: Methanol

2.1 Reagents: Zinc chloride , Sodium cyanoborohydride Solvents: Methanol

Riferimento

- Zinc-modified cyanoborohydride as a selective reducing agent, Journal of Organic Chemistry, 1985, 50(11), 1927-32

Synthetic Routes 20

Synthetic Routes 21

Synthetic Routes 22

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Platinum , Ruthenium Solvents: Diethyl ether ; 18 h, 8 atm, 60 °C

Riferimento

- Intimate ruthenium-platinum nanoalloys supported on carbon catalyze the hydrogenation and one-pot hydrogenation-coupling reaction of oxidized amino derivatives, Catalysis Science & Technology, 2023, 13(8), 2508-2516

Synthetic Routes 23

Condizioni di reazione

1.1 Catalysts: 1,2-Bis(diphenylphosphino)ethane , [η2:η2-1,3-diethenyl-1,1,3,3-tetramethyldisiloxane]platinum Solvents: Butyl ether ; 10 min, 60 °C

1.2 Reagents: Phenylsilane Solvents: Hexadecane ; 18 h, 60 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 3 h, 60 °C

1.2 Reagents: Phenylsilane Solvents: Hexadecane ; 18 h, 60 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 3 h, 60 °C

Riferimento

- Direct Catalytic N-Alkylation of Amines with Carboxylic Acids, Journal of the American Chemical Society, 2014, 136(40), 14314-14319

Synthetic Routes 24

Condizioni di reazione

Riferimento

- Process for the preparation of tertiary amines as intermediates for drugs and agrochemicals, Japan, , ,

Synthetic Routes 25

Condizioni di reazione

1.1 Solvents: Acetonitrile ; rt

Riferimento

- New approach for induction of alkyl moiety to aliphatic amines by NaBH(OAc)3 with carboxylic acid, Tetrahedron Letters, 2020, 61(22),

Synthetic Routes 26

Cyclohexanamine,N,N-diethyl- Raw materials

- N-ethylcyclohexanamine

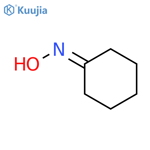

- N-cyclohexylidenehydroxylamine

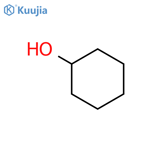

- Cyclohexanol

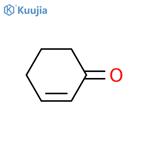

- cyclohex-2-en-1-one

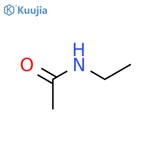

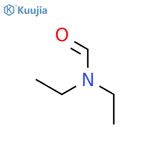

- N,N-Diethylformamide

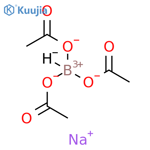

- Sodium triacetoxyborohydride

Cyclohexanamine,N,N-diethyl- Preparation Products

Cyclohexanamine,N,N-diethyl- Letteratura correlata

-

Stefan Naumann Polym. Chem. 2023 14 1834

-

2. Successful synthesis of blocked polyisocyanates, using easily cleavable phenols as blocking agents, and their deblocking and cure studiesS. Kalaimani,B. Mohamad Ali,A. Sultan Nasar RSC Adv. 2016 6 106990

-

Zhen Ling,Lin Yun,Lianghui Liu,Bing Wu,Xuefeng Fu Chem. Commun. 2013 49 4214

-

Jiraya Kiriratnikom,Xin-Chen Yue,Jia-Liang Yang,Ying Wang,Shuo-Hong Chen,Ke-Ke Zhang,Cheng-Jian Zhang,Munir Ullah Khan,Xing-Hong Zhang Polym. Chem. 2021 12 5283

-

Ahmed M. Mansour,Rabaa M. Khaled,Krzysztof Radacki,Zeina Younes,Mariam Gamal,Beatrice Guirguis,Gamal A. E. Mostafa,Essam A. Ali,Ola R. Shehab Dalton Trans. 2023 52 10286

91-65-6 (Cyclohexanamine,N,N-diethyl-) Prodotti correlati

- 5459-93-8(N-ethylcyclohexanamine)

- 1195-42-2(N-Cyclohexylisopropylamine)

- 3319-01-5(1-Cyclohexylpiperidine)

- 7560-83-0(N,N-Dicyclohexylmethylamine)

- 209803-40-7(5-(Diisopropylamino)amylamine)

- 7175-49-7(N-Ethyldicyclohexylamine)

- 68814-95-9(Amines, tri-C8-10-alkyl)

- 39512-50-0(1-(2-Chlorophenyl)piperazine)

- 1233859-86-3((R)-1-(3-nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride)

- 2168680-51-9(2,2-dimethyl-N-(pyridin-2-yl)propanehydrazide)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd

Membro d'oro

CN Fornitore

Reagenti

Hubei Changfu Chemical Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Taizhou Jiayin Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Membro d'oro

CN Fornitore

Reagenti